N-propylnaphthalene-1-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propylnaphthalene-1-carboxamide typically involves the amidation of naphthalene-1-carboxylic acid with propylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . The general reaction scheme is as follows:
Catalytic Amidation: Using a catalyst such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group, followed by the addition of propylamine.
Non-Catalytic Amidation: Direct reaction of naphthalene-1-carboxylic acid with propylamine under elevated temperatures and prolonged reaction times.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-propylnaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,4-dicarboxylic acid derivatives.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of N-propylnaphthalen-1-amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed
Oxidation: Naphthalene-1,4-dicarboxylic acid derivatives
Reduction: N-propylnaphthalen-1-amine
Substitution: Various substituted naphthalene derivatives
Scientific Research Applications
N-propylnaphthalene-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-propylnaphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes and the induction of biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-propylnaphthalene-1-carboxamide can be compared with other similar compounds, such as:
Naphthalene-1-carboxamide: Lacks the propyl group, resulting in different chemical and biological properties.
Naphthalene-2-carboxamide: The carboxamide group is positioned at the 2-position, leading to variations in reactivity and biological activity.
Naphthalene-1,4-dicarboxamide: Contains two carboxamide groups, offering different chemical and biological properties .
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
N-propylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C14H15NO/c1-2-10-15-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16) |
InChI Key |
CRXGWGIJJCBJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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